

Unveiling the Three-Dimensional Architecture of β -D-Altropyranose: A Crystallographic Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *beta-D-altropyranose*

Cat. No.: B7959010

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the X-ray crystal structure of β -D-altropyranose, a key monosaccharide. The following sections detail the precise three-dimensional arrangement of the molecule, the experimental protocols used for its determination, and a summary of the crystallographic data. This information is critical for understanding its stereochemical properties and potential interactions in biological systems, aiding in rational drug design and development.

Molecular Conformation and Crystal Packing

The crystal structure of β -D-altropyranose reveals that the molecule adopts a 4C1 chair conformation.^[1] In this arrangement, the anomeric hydroxyl group is in the equatorial position, confirming the β -anomer configuration.^[1] All bond distances and angles between non-hydrogen atoms fall within the normal range. The torsion angles along the carbon-carbon and carbon-oxygen bonds indicate staggered conformations.^[1]

The crystal packing is characterized by an extensive network of intermolecular hydrogen bonds. All hydroxyl groups function as both donors and acceptors, with each molecule participating in ten O—H \cdots O interactions with eight neighboring molecules.^[1] These interactions result in the formation of two independent O—H \cdots O—H \cdots helices that extend along the z-axis of the crystal lattice.^[1]

Crystallographic Data

The crystallographic data for β -D-altropyranose has been determined through single-crystal X-ray diffraction. The key parameters are summarized in the tables below.

Crystal Data and Structure Refinement

Parameter	Value
Chemical Formula	<chem>C6H12O6</chem>
Molar Mass	180.16 g/mol
Crystal System	Trigonal
Space Group	P3 ₂
Unit Cell Dimensions	a = 7.1749 (13) Å, c = 12.7415 (15) Å
Unit Cell Volume	568.04 (16) Å ³
Z	3
Calculated Density	1.580 Mg m ⁻³
Radiation Type	Cu K α
Wavelength	1.54184 Å
Absorption Coefficient (μ)	1.25 mm ⁻¹
Temperature	293 (2) K
Crystal Size	0.30 × 0.30 × 0.30 mm
Data Collection Diffractometer	Rigaku RAPID2
Refinement Method	Full-matrix least-squares on F ²
Data / Restraints / Parameters	719 / 0 / 119
Goodness-of-fit on F ²	1.05
Final R indices [$I > 2\sigma(I)$]	R1 = 0.066, wR2 = 0.185
R indices (all data)	R1 = 0.067, wR2 = 0.186
Absolute Structure Parameter	0.0 (1)
Largest Diff. Peak and Hole	0.28 and -0.23 e.Å ⁻³

Source:[1]

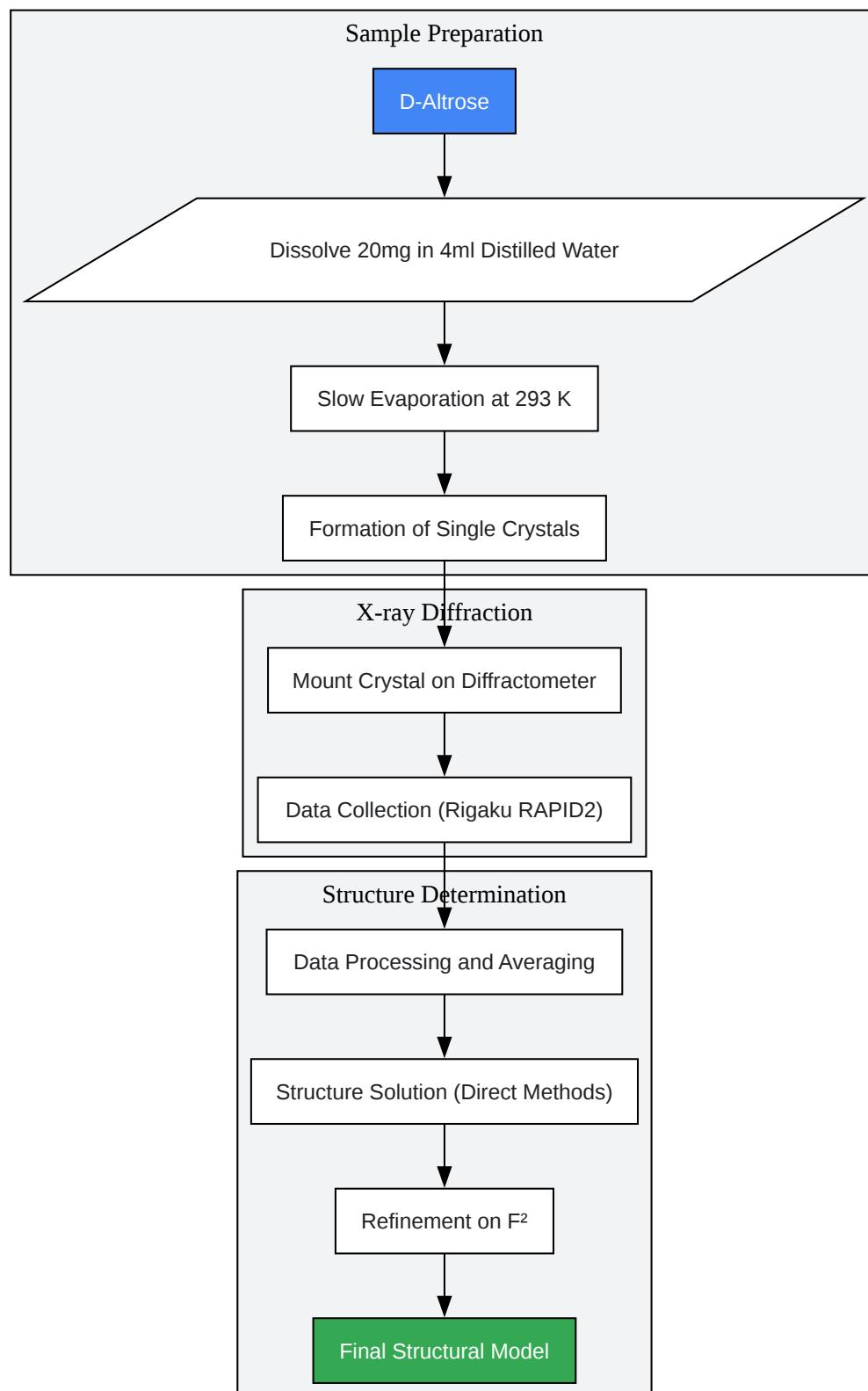
Hydrogen Bond Geometry

Donor— H···Acceptor	D—H (Å)	H···A (Å)	D···A (Å)	D—H···A (°)
O1—HO1···O4 ⁱ	0.82	1.97	2.743 (5)	156
O2—HO2···O3 ⁱⁱ	0.82	1.96	2.768 (5)	169
O3—HO3···O6 ⁱⁱⁱ	0.82	1.88	2.672 (5)	162
O4—HO4···O1 ^{iv}	0.82	1.94	2.748 (5)	167
O6—HO6···O2 ^v	0.82	1.96	2.776 (4)	174

Symmetry codes: (i) -y+1, x-y+1, z; (ii) -x+y, -x+1, z+1/3; (iii) y, -x+y+1, z-1/3; (iv) x-y, x, -z+1; (v) -x+1, -y+1, -z+1. Source:[1]

Experimental Protocols

Crystallization


Single crystals of β -D-altropyranose suitable for X-ray diffraction were obtained from a commercially available source (Sigma-Aldrich Ltd., Japan).[1] The crystallization process involved the slow evaporation of an aqueous solution. Specifically, 20 mg of D-altrose was dissolved in 4 ml of distilled water.[1] This solution was maintained at a constant temperature of 293 K to facilitate the gradual formation of crystals.[1]

X-ray Data Collection and Refinement

The X-ray diffraction data were collected using a Rigaku RAPID2 diffractometer.[1] The refinement of the crystal structure was performed using standard methods. In the absence of significant anomalous scattering effects, Friedel pairs were averaged.[1] The absolute structure was determined based on the known chirality of the starting material.[1] Hydrogen atoms were treated as riding atoms, with C—H distances of 0.97–0.98 Å and O—H distances of 0.82 Å, and with $U_{iso}(H) = 1.2U_{eq}(C,O)$.[1]

Experimental Workflow

The following diagram illustrates the key stages in the determination of the crystal structure of β -D-altropyranose.

[Click to download full resolution via product page](#)

Experimental workflow for the crystal structure determination of β -D-altropyranose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. β -d-Altrose - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Three-Dimensional Architecture of β -D-Altropyranose: A Crystallographic Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7959010#x-ray-crystal-structure-of-beta-d-altropyranose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com